molecular formula C25H24N4O3S2 B2977685 N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 898351-03-6

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2977685
CAS No.: 898351-03-6
M. Wt: 492.61
InChI Key: CPGHLKHWZAHSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a piperidine-1-sulfonyl group at the para position of the benzamide ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural design aligns with benzothiazole derivatives known for diverse bioactivities, including anticancer and diuretic effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c30-24(19-11-13-21(14-12-19)34(31,32)28-16-6-1-7-17-28)29(18-20-8-4-5-15-26-20)25-27-22-9-2-3-10-23(22)33-25/h2-5,8-15H,1,6-7,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGHLKHWZAHSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation of Piperidine: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The benzothiazole and sulfonylated piperidine intermediates can be coupled with a pyridinylmethyl benzamide through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the sulfonyl and amide groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural elements are compared to analogues in the evidence:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Benzamide-Benzothiazole - Piperidine-1-sulfonyl
- N-[(Pyridin-2-yl)methyl]
Not Provided Dual sulfonyl and pyridine alkyl groups; potential for enhanced solubility
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzamide-Benzothiazole - Piperazine-linked pyridine carbonyl
- Acetamide spacer
Not Provided Piperazine instead of piperidine; spacer may influence conformational flexibility
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Benzamide-Thiazole - Methylsulfonyl
- Pyridinyl-thiazole
Not Provided Thiazole core; methylsulfonyl group may reduce basicity vs. piperidine
BA99556 Benzamide-Benzothiazole - 3-Hydroxyphenyl
- 2-Methylpiperidin-1-sulfonyl
507.6244 Hydroxyl group enhances polarity; methylpiperidine alters steric bulk
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Benzamide-Fluorobenzothiazole - Fluorine substitution
- Dimethylaminoethyl group
- Piperidine sulfonyl
582.7572 Fluorine improves metabolic stability; dimethylaminoethyl may enhance solubility

Functional Group Impact on Bioactivity

  • Sulfonyl Groups : The target compound’s piperidine sulfonyl group contrasts with methylsulfonyl () and methylpiperidine sulfonyl (BA99556, ). Piperidine sulfonyl may offer improved hydrogen-bonding capacity and solubility compared to methyl derivatives .
  • Heterocyclic Substitutions : The pyridinylmethyl group in the target compound differs from pyridine carbonyl () and fluorobenzothiazole (). Pyridinylmethyl’s alkyl chain may enhance membrane permeability relative to rigid carbonyl groups .
  • Benzothiazole vs.

Pharmacological Implications

  • Anticancer Potential: Benzothiazoles with sulfonyl groups (e.g., ) demonstrate anticancer activity via kinase inhibition. The target compound’s piperidine sulfonyl group may similarly modulate kinase binding .
  • Diuretic Activity : Biphenyl benzothiazole carboxamides () show diuretic effects. The target compound’s lack of biphenyl groups suggests divergent biological targets, possibly favoring CNS or metabolic applications .
  • Metabolic Stability : Fluorinated analogues () exhibit enhanced stability due to reduced cytochrome P450 metabolism. The target compound’s pyridinylmethyl group may confer intermediate stability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide, often referred to as a benzothiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C22H27N3O4S3
  • Molecular Weight : 493.7 g/mol
  • IUPAC Name : 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N,N-diethylbenzenesulfonamide

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its role in modulating multiple biological pathways, potentially inhibiting enzyme activity or affecting receptor functions.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate effective inhibition against Mycobacterium tuberculosis. The 50% inhibitory concentrations (IC50) for related compounds ranged from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .

Anti-Cancer Properties

The compound has been investigated for its anti-cancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for regulating apoptosis .

Enzyme Inhibition

This compound has also been identified as a potential enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in cancer progression and inflammation. For instance, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis and evaluation of benzothiazole derivatives found that certain compounds exhibited remarkable anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, derivatives with similar structural features to this compound showed IC90 values ranging from 3.73 to 4.00 μM .

Case Study 2: Cytotoxicity Evaluation

In evaluating the cytotoxic effects on human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AStructure AModerate anti-tubercular activity
Compound BStructure BHigh anti-cancer potential
This compoundStructure CSignificant anti-tubercular and anti-cancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.